3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in Tetrahydrofuran
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Overview
Description
3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in Tetrahydrofuran is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-Fluorobenzylzinc chloride typically involves the reaction of 3-Chloro-5-Fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-5-Fluorobenzylzinc chloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-Fluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with 3-Chloro-5-Fluorobenzylzinc chloride include palladium catalysts, halides, and other organometallic compounds.
Major Products
The major products formed from reactions involving 3-Chloro-5-Fluorobenzylzinc chloride depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety .
Scientific Research Applications
3-Chloro-5-Fluorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-Fluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. The zinc atom facilitates this transfer by acting as a nucleophile, attacking electrophilic centers on the target molecule. This process often involves the formation of a transition state where the zinc atom coordinates with both the benzyl group and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzylzinc chloride
- 5-Fluorobenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Uniqueness
3-Chloro-5-Fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-methanidylbenzene;chlorozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWCFURFGPWJS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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